molecular formula C126H176N4O28 B13129905 Milbemycinoxime

Milbemycinoxime

Cat. No.: B13129905
M. Wt: 2194.7 g/mol
InChI Key: LKMMLHTWKLEARD-KWBONRHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of milbemycin oxime involves the extraction of milbemycins from the fermentation broth of Streptomyces species. The extracted milbemycins are then subjected to semi-synthetic modifications to produce milbemycin oxime . The process typically includes the following steps:

Industrial Production Methods

Industrial production of milbemycin oxime follows similar steps but on a larger scale. Optimization of fermentation conditions, such as the concentration of fructose and the carbon-nitrogen ratio, significantly affects the yield of milbemycins . Advanced techniques like metabolic engineering and combinatorial biosynthesis are employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Milbemycin oxime undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of milbemycin oxime can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

Milbemycin oxime exerts its effects by binding to specific sites on the parasite’s cells, increasing the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to the opening of glutamate-gated chloride channels, resulting in hyperpolarization of the cells and blocking signal transfer . This ultimately causes neuro-paralysis and death of the parasites .

Comparison with Similar Compounds

Milbemycin oxime is structurally and chemically related to avermectins, another group of macrocyclic lactones produced by Streptomyces avermitilis . Both compounds share similar mechanisms of action and are used as antiparasitic agents. milbemycin oxime has a longer half-life and a broader spectrum of activity compared to avermectins . Other similar compounds include:

    Ivermectin: A semi-synthetic derivative of avermectin with potent antiparasitic activity.

    Doramectin: Another derivative of avermectin used in veterinary medicine.

    Eprinomectin: A derivative of avermectin with a broad spectrum of activity against parasites.

Milbemycin oxime’s unique properties, such as its longer half-life and broader spectrum of activity, make it a valuable tool in the control and prevention of parasitic infestations .

Properties

Molecular Formula

C126H176N4O28

Molecular Weight

2194.7 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b8-7-,20-10-,23-9?,33-28+;8-7-,20-10-,23-9?,33-28-;7-6-,19-9-,23-8?,32-27+;7-6-,19-9-,23-8?,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1

InChI Key

LKMMLHTWKLEARD-KWBONRHLSA-N

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)C.CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)O[C@@H]1C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)O[C@@H]1C

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C

Origin of Product

United States

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